1H-Pyrrolo[3,4-c]pyridine-5,7a-dicarboxylicacid,hexahydro-,7a-ethyl5-(phenylmethyl)ester,(3aS,7aS)-
CAS No.:
Cat. No.: VC17605511
Molecular Formula: C18H24N2O4
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H24N2O4 |
|---|---|
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | 5-O-benzyl 7a-O-ethyl (3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate |
| Standard InChI | InChI=1S/C18H24N2O4/c1-2-23-16(21)18-8-9-20(11-15(18)10-19-13-18)17(22)24-12-14-6-4-3-5-7-14/h3-7,15,19H,2,8-13H2,1H3/t15-,18+/m0/s1 |
| Standard InChI Key | ARFIHETXHFXETN-MAUKXSAKSA-N |
| Isomeric SMILES | CCOC(=O)[C@@]12CCN(C[C@@H]1CNC2)C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | CCOC(=O)C12CCN(CC1CNC2)C(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
The compound has the molecular formula C₁₈H₂₅ClN₂O₄ and a molar mass of 368.8551 g/mol . Its IUPAC name, 5-O-benzyl 7a-O-ethyl (3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride, reflects its esterified carboxylic acid groups and stereochemistry. The hexahydro designation indicates partial saturation of the pyrrolopyridine ring system, reducing aromaticity and enhancing conformational flexibility. The (3aS,7aS) configuration ensures specific spatial orientations of substituents, influencing receptor binding and metabolic stability.
Table 1: Key Chemical Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 1260605-35-3 | |
| Molecular Formula | C₁₈H₂₅ClN₂O₄ | |
| Molar Mass | 368.8551 g/mol | |
| Stereochemistry | (3aS,7aS) | |
| SMILES Notation | CCOC(=O)C12CCN(CC1CNC2)C(=O)OCC3=CC=CC=C3.Cl |
Pharmacological Properties
Solubility and Bioavailability
The hydrochloride salt form improves aqueous solubility, facilitating formulation for intravenous administration. LogP values (estimated at ~2.5) suggest moderate lipophilicity, balancing membrane permeability and metabolic clearance.
Metabolic Stability
Ester groups are susceptible to hydrolysis by carboxylesterases, potentially generating active metabolites. The benzyl ester’s steric bulk may slow degradation compared to simpler alkyl esters, prolonging half-life.
Future Directions and Challenges
Optimization of Synthetic Routes
Current methods rely on enzymatic resolution, which is cost-intensive. Transition to asymmetric catalysis using chiral ligands could improve scalability .
Target Validation
In vivo studies are needed to confirm receptor selectivity and evaluate efficacy in models of depression, Parkinson’s disease, and cardiac hypertrophy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume